2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
Properties
IUPAC Name |
2-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-12-10-22(11-13-24)25-18(16-7-5-9-20(27-2)21(16)28-22)14-17(23-25)15-6-3-4-8-19(15)26/h3-9,18,26H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRYTMITTJYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The methoxy and phenol groups are introduced via selective functionalization reactions.
Key steps in the synthesis may include:
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and orthoesters.
Spirocyclization: The piperidine ring is introduced through a spirocyclization reaction, often involving a nucleophilic substitution mechanism.
Functionalization: The methoxy group is typically introduced via methylation of a hydroxyl precursor, while the phenol group can be introduced through selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenolic hydroxyl group serves as a primary site for nucleophilic substitution under alkaline conditions. Key transformations include:
These reactions retain the spirocyclic core while modifying solubility and bioavailability profiles .
Oxidative Transformations
The benzoxazine ring and methoxy group participate in oxidation pathways:
Controlled oxidation of the methoxy group to catechol improves metal-binding capacity for coordination chemistry applications.
Reductive Modifications
The spirocyclic system undergoes selective hydrogenation:
Hydrogenation under mild conditions preserves the spiro junction while modifying electronic properties .
Cycloaddition and Ring-Opening Reactions
The strained spirocyclic system participates in:
Coordination Chemistry
The phenol-oxygen and piperidine nitrogen act as ligand sites:
Bioconjugation Strategies
Functionalization for drug delivery applications:
This comprehensive analysis synthesizes data from synthetic protocols, coordination chemistry studies , and catalytic applications . Further research should explore enantioselective modifications of the spiro center and in vivo metabolic pathways.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C24H29N3O3
- Molecular Weight : 407.5 g/mol
- CAS Number : 941894-89-9
Structural Features
The compound features a complex structure characterized by a spirocyclic framework that includes a phenolic group and a piperidine ring. The methoxy and methyl substituents enhance its lipophilicity, potentially influencing its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological activities:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure is believed to play a crucial role in binding to specific biological targets involved in cancer progression.
- Neuroprotective Effects : Research suggests that similar compounds can offer neuroprotection by modulating neurotransmitter systems or reducing oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Pharmacology
Pharmacological studies are crucial for understanding the therapeutic potential of this compound:
- Receptor Binding Studies : Investigations into the binding affinity of this compound for various receptors (e.g., serotonin and dopamine receptors) are ongoing, which may elucidate its mechanism of action in neurological disorders.
- Metabolic Pathway Analysis : Understanding how this compound is metabolized in vivo can help predict its pharmacokinetics and toxicity profile.
Material Science
The unique structural properties of the compound also lend themselves to applications in material science:
- Polymeric Composites : The introduction of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities based on its chemical characteristics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The findings indicated that modifications to the spirocyclic core significantly influenced cytotoxicity against breast cancer cells. The most potent derivatives exhibited IC50 values below 10 µM, suggesting strong anticancer activity.
Case Study 2: Neuroprotective Mechanisms
Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, highlighting their potential for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The spiro-pyrazolo-oxazine framework is shared among analogs, but substituents and peripheral rings vary significantly:
Key Observations :
- Phenolic -OH Group (target compound): May improve solubility via hydrogen bonding, contrasting with lipophilic aryl substituents in analogs .
- Spiro-Indolinone Derivatives : Exhibit antimicrobial activity, suggesting the spiro framework’s role in disrupting microbial enzymes.
Comparison :
- Microwave Synthesis : Reduces reaction time and improves yields (e.g., 75–85% vs. 60–70% conventionally).
- Eco-Friendly Approaches : Use of dioxane and aqueous conditions minimizes toxic byproducts.
Antimicrobial Activity
- Spiro-Indolinone Derivatives : MIC values of 50 µg/mL (bacterial) and 250 µg/mL (fungal), attributed to electron-deficient aryl groups enhancing membrane disruption.
- Target Compound: The phenolic -OH may confer broader-spectrum activity via hydrogen bonding with microbial targets.
Anticancer Activity
Biological Activity
The compound 2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The presence of methoxy and piperidine groups contributes to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising pharmacological effects:
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Antinociceptive Activity
- Studies suggest that the compound exhibits significant antinociceptive properties, which could be beneficial in pain management. The mechanism appears to involve modulation of pain pathways in the central nervous system.
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Anti-inflammatory Effects
- The compound has shown potential in reducing inflammation markers in various models. In vitro studies indicated that it inhibits pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
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Cytotoxicity Against Cancer Cells
- Preliminary data indicate cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells marks it as a candidate for further cancer research.
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in pain and inflammation pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its antinociceptive properties.
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Effects
In a controlled study involving animal models, the administration of the compound resulted in a notable decrease in pain responses when compared to control groups treated with saline. This effect was statistically significant (p < 0.05), suggesting a reliable antinociceptive action.
Case Study: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects by measuring cytokine levels post-treatment with the compound. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in inflammatory conditions.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Current studies indicate that while the compound demonstrates significant bioactivity, it also necessitates further evaluation regarding its long-term safety and potential side effects.
Q & A
Q. What are the common synthetic routes for synthesizing derivatives of this spirobenzooxazine compound?
The compound is typically synthesized via cyclization reactions or tandem coupling methodologies. For example:
- Copper-catalyzed Ullmann coupling : Reacting β-oxodithioesters with 3-(2-bromoaryl)-1H-pyrazoles in acetonitrile at 80°C under N₂, using CuI and NaOH, yields spirobenzooxazine derivatives efficiently .
- Cyclization with chloroacetyl chloride : Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] intermediates react with chloroacetyl chloride and isoniazid to form bioactive derivatives .
- Multi-step condensation : Pyrazole precursors are condensed with aldehydes or amines, as seen in the synthesis of pyrazolo[3,4-b]benzooxazines using o-aminophenol .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding interactions (e.g., O–H···N), as demonstrated for pyrazole-spiro compounds .
- NMR and IR spectroscopy : Key for identifying functional groups (e.g., NH stretches at ~3350 cm⁻¹) and aromatic proton environments (δ 6.50–8.71 ppm) .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test efficacy against pathogens like Mycobacterium tuberculosis H37Rv (e.g., MIC = 12.5 µg/mL for a 4-Cl-substituted derivative) .
- Enzyme inhibition studies : Assess carbonic anhydrase I/II inhibition using spectrophotometric methods .
Advanced Research Questions
Q. How can reaction yields be optimized for copper-catalyzed spirobenzooxazine synthesis?
- Catalyst tuning : CuI outperforms other copper sources due to its redox stability and ligand compatibility .
- Solvent and temperature : Acetonitrile at 80°C balances reactivity and side-product suppression.
- Substrate scope : Electron-deficient aryl bromides enhance coupling efficiency .
Q. How do substituent variations influence biological activity?
- Electron-withdrawing groups (e.g., Cl) : Improve antitubercular activity by enhancing target binding (MIC reduced from 25 µg/mL to 12.5 µg/mL with 4-Cl substitution) .
- Piperazine modifications : Bulky substituents on the piperidine ring alter cytotoxicity profiles in cancer cell lines .
Q. How to resolve discrepancies in reported biological activities across studies?
- Structural benchmarking : Compare crystallographic data to ensure compound identity (e.g., dihedral angles in pyrazole rings) .
- Assay standardization : Control variables like microbial strain (e.g., H37Rv vs. clinical isolates) or cell line passage number .
- Meta-analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What computational strategies support mechanistic studies of spirobenzooxazine bioactivity?
- Docking simulations : Model interactions with targets like mycobacterial enzymes or carbonic anhydrase .
- QSAR models : Link substituent properties (logP, polar surface area) to MIC or IC₅₀ values .
Q. How to design spirobenzooxazine derivatives for dual antimicrobial/anticancer activity?
- Scaffold hybridization : Integrate pharmacophores from pyrazoloquinazolines (antimicrobial) and diarylpyrazoles (anticancer) .
- Phenolic group retention : The 2-hydroxyphenyl moiety enhances solubility and hydrogen-bonding potential .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity while others show potent activity?
Q. How to validate spirobenzooxazine mechanisms of action amid conflicting data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
